molecular formula C14H14ClN3O3 B2625927 N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899744-13-9

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2625927
CAS RN: 899744-13-9
M. Wt: 307.73
InChI Key: CIMXYBXFAZNDDS-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as CTO, is a chemical compound that has gained significant attention in the scientific community due to its potential in the field of medicinal chemistry. CTO is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Novel Synthetic Approaches

A novel synthetic methodology developed by Mamedov et al. (2016) offers a one-pot approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing 3-(2-nitroaryl)oxirane-2-carboxamides. This method is highlighted for its operational simplicity and high yield, indicating its potential for synthesizing anthranilic acid derivatives and oxalamides Mamedov et al., 2016.

Structure and Molecular Interactions

The study by Chang Wang et al. (2016) explores the structure of N,N′-bis(substituted)oxamide compounds, showing how the chlorohydroxyphenyl ring plane angles with the oxalamide unit and the hydroxypropyl substituent. This structural insight is crucial for understanding the molecular interactions within such compounds Chang Wang et al., 2016.

Biological Applications

A research study investigated the synthesis of a molecule for controlling biological stimuli in pigs, demonstrating the potential of N1-allyl-N2-(tetrahydrofuran-2-ylmethyl)oxalamide molecules in advancing estrus in pigs by 11.3 days. This suggests a possible application in improving the reproductive efficiency of pigs 박창식 et al., 2009.

Anticonvulsant Properties

Nikalje et al. (2012) designed and synthesized novel N1-substituted-N2,N2-diphenyl oxalamides as anticonvulsants. This study highlighted some synthesized compounds' higher potency than standard drugs in tests, indicating their potential as new anticonvulsant agents Nikalje et al., 2012.

Copper-Catalyzed Reactions

De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This demonstrates the compound's utility in synthetic chemistry for facilitating amidation reactions, showing broad applicability and efficiency De et al., 2017.

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h3-4,6,11H,1-2,5,8H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXYBXFAZNDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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